3-Oxo-alpha-ionol

説明

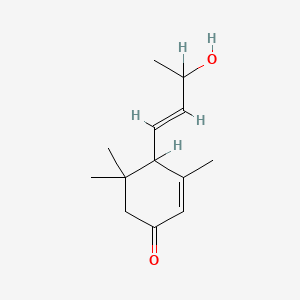

Structure

3D Structure

特性

IUPAC Name |

4-[(E)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-7,10,12,14H,8H2,1-4H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCGEAGEQVMWPE-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1C=CC(C)O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC(C1/C=C/C(C)O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Occurrence of 3-Oxo-alpha-ionol in Vitis vinifera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of the C13-norisoprenoid, 3-oxo-alpha-ionol, in Vitis vinifera (the common grape vine). This document summarizes quantitative data, details relevant experimental protocols, and illustrates the biosynthetic pathway of this important aroma compound.

Introduction

This compound is a C13-norisoprenoid, a class of aromatic compounds derived from the degradation of carotenoids. These compounds are significant contributors to the complex aroma profiles of many fruits, including grapes, and consequently, the wines produced from them. In Vitis vinifera, this compound exists primarily in a non-volatile, glycosidically bound form, which acts as a flavor precursor. During winemaking and aging, these precursors can be hydrolyzed, releasing the volatile and aromatic this compound. Understanding the distribution and biosynthesis of this compound is crucial for viticulturists and winemakers aiming to modulate the aromatic characteristics of their products, and for researchers interested in the biochemistry of secondary plant metabolites.

Data Presentation: Quantitative Occurrence of this compound

The concentration of this compound in Vitis vinifera grapes can vary depending on the cultivar, environmental conditions, and viticultural practices. The following table summarizes available quantitative data for this compound.

| Grape Variety | Tissue | Condition/Location | Concentration (µg/kg) | Reference |

| Glera | Whole Berry | High Altitude Vineyard (2012) | 28.50 | [1] |

| Glera | Whole Berry | Low Altitude Vineyard (2012) | 31.17 | [1] |

| Glera | Whole Berry | High Altitude Vineyard (2013) | 28.88 | [1] |

| Glera | Whole Berry | Low Altitude Vineyard (2013) | 28.60 | [1] |

Biosynthesis of this compound

The biosynthesis of C13-norisoprenoids, including this compound, in Vitis vinifera originates from the enzymatic degradation of C40 carotenoids.[2][3][4] These carotenoid precursors are synthesized in the plastids via the methylerythritol 4-phosphate (MEP) pathway. The key step in the formation of C13-norisoprenoids is the oxidative cleavage of specific double bonds within the carotenoid molecule, a reaction catalyzed by carotenoid cleavage dioxygenases (CCDs).[3] In Vitis vinifera, the VvCCD1 enzyme has been identified as a key player in this process. Precursor carotenoids such as β-carotene, lutein, zeaxanthin, violaxanthin, and neoxanthin (B191967) are the initial substrates for this pathway.

Experimental Protocols

The analysis of this compound in Vitis vinifera typically involves the extraction of its glycosidic precursors, followed by enzymatic hydrolysis to release the free aglycone, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). Alternatively, headspace solid-phase microextraction (HS-SPME) can be used to analyze the volatile compounds directly from the grape matrix.

Solid-Phase Extraction (SPE) of Glycosidic Precursors and GC-MS Analysis

This method is suitable for the analysis of the non-volatile glycosidic precursors of this compound.

a. Sample Preparation:

-

Homogenize fresh, destemmed grapes.

-

Centrifuge the homogenate to separate the juice from the solid material.

-

Filter the juice to remove any remaining solids.

b. Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge (e.g., 500 mg) by passing 10 mL of methanol (B129727) followed by 10 mL of deionized water through the cartridge.

-

Load a known volume of the filtered grape juice onto the conditioned cartridge.

-

Wash the cartridge with 20 mL of deionized water to remove sugars and other polar compounds.

-

Elute the glycosidic precursors with 10 mL of methanol.

-

Evaporate the methanolic eluate to dryness under a stream of nitrogen.

c. Enzymatic Hydrolysis:

-

Redissolve the dried extract in 5 mL of a citrate-phosphate buffer (pH 5.0).

-

Add a commercial enzyme preparation with glycosidase activity (e.g., Pectinol).

-

Incubate the mixture at 40°C for 24 hours to allow for the enzymatic release of the aglycones.

d. Aglycone Extraction:

-

Pass the hydrolyzed solution through a new conditioned C18 SPE cartridge.

-

Wash the cartridge with 10 mL of deionized water.

-

Elute the released aglycones (including this compound) with 10 mL of dichloromethane (B109758).

-

Dry the dichloromethane eluate over anhydrous sodium sulfate (B86663) and concentrate it to a small volume.

e. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at a rate of 3°C/min.

-

Ramp 2: Increase to 240°C at a rate of 5°C/min, hold for 10 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-350.

-

Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis

This method is suitable for the analysis of volatile compounds, including any free this compound present in the grape matrix.

a. Sample Preparation:

-

Freeze fresh, destemmed grapes in liquid nitrogen and grind to a fine powder.

-

Weigh a specific amount of the powdered grape sample (e.g., 5 g) into a 20 mL headspace vial.

-

Add a saturated NaCl solution (e.g., 5 mL) to the vial to increase the volatility of the analytes.

-

Add an internal standard if quantitative analysis is required.

b. HS-SPME:

-

SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

-

Incubation: Equilibrate the vial at 40°C for 15 minutes with agitation.

-

Extraction: Expose the SPME fiber to the headspace of the vial at 40°C for 30 minutes with continuous agitation.

c. GC-MS Analysis:

-

Gas Chromatograph: Thermo Scientific TRACE 1300 or equivalent.

-

Mass Spectrometer: ISQ QD Single Quadrupole MS or equivalent.

-

Column: TG-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injector: Desorb the SPME fiber in splitless mode at 250°C for 5 minutes.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp: Increase to 250°C at a rate of 5°C/min, hold for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Scan Range: m/z 35-350.

-

Conclusion

This compound is a naturally occurring C13-norisoprenoid in Vitis vinifera that plays a role in the aromatic profile of grapes and wine. Its concentration is influenced by various factors, and it is biosynthesized from carotenoid precursors through the action of carotenoid cleavage dioxygenases. The analytical methods detailed in this guide provide robust frameworks for the extraction, identification, and quantification of this compound, enabling further research into its significance in viticulture, enology, and other fields of plant science.

References

Unveiling the Aromatic Secrets of the Grape: A Technical Guide to the Identification of 3-Oxo-alpha-ionol Glycosides in Must

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and quantification of 3-Oxo-alpha-ionol glycosides in grape must. These C13-norisoprenoid compounds, derived from the degradation of carotenoids, are significant contributors to the aromatic profile of wine. This document details the biosynthetic origins, analytical methodologies, and quantitative data pertinent to these important flavor precursors.

Introduction

This compound is a C13-norisoprenoid that exists in grape must primarily in its glycosidically bound, non-volatile form. During fermentation and aging, these glycosides can be hydrolyzed, releasing the volatile and aromatic this compound, which contributes floral and fruity notes to wine. Understanding the concentration and composition of these precursors in grape must is crucial for predicting and managing the aromatic potential of a wine. This guide outlines the current knowledge and experimental approaches for the study of these compounds.

Biosynthesis of this compound Glycosides

The formation of this compound and other C13-norisoprenoids originates from the enzymatic degradation of carotenoids, such as β-carotene and lutein, which are present in grapes. This process is primarily mediated by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs).[1][2][3] In Vitis vinifera, several CCDs, including VvCCD1, VvCCD4a, and VvCCD4b, have been identified and are known to be involved in the production of C13-norisoprenoids.[2][4] These enzymes catalyze the oxidative cleavage of carotenoids at specific double bonds. The resulting apocarotenoids can then undergo further enzymatic and chemical modifications, including glycosylation, to form the stable glycosidic precursors found in grape must.

Caption: Proposed Biosynthetic Pathway of this compound Glycosides in Grapes.

Quantitative Data

The concentration of this compound glycosides can vary significantly depending on the grape cultivar, viticultural practices, and environmental conditions. 3-Oxo-α-ionol has been identified as a major C13-norisoprenoid in Muscat of Alexandria and Shiraz cultivars.[1] The following table summarizes available quantitative data for this compound in grape must from a study investigating the effects of iron and water status.

| Year | Water Status | Iron Chlorosis Incidence | 3-Oxo-α-ionol (µg/L) | Reference |

| 2016 | High LWP | High Chl | 39.27 | [5] |

| 2017 | High LWP | High Chl | 12.37 | [5] |

| 2016 | Low LWP | High Chl | 16.79 | [5] |

| 2017 | Low LWP | High Chl | 7.81 | [5] |

LWP: Leaf Water Potential; Chl: Chlorophyll Content. Data represents the concentration of the aglycone after hydrolysis.

Experimental Protocols

The identification and quantification of this compound glycosides in grape must typically involves a multi-step process encompassing extraction, enzymatic hydrolysis, and chromatographic analysis.

Extraction of Glycosides from Grape Must

A common method for the isolation of glycosides from grape must is Solid-Phase Extraction (SPE).

Protocol: Solid-Phase Extraction (SPE)

-

Sample Preparation: Centrifuge the grape must to remove solid particles.

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water.

-

Sample Loading: Load the clarified grape must onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with deionized water to remove sugars and other polar compounds.

-

Elution of Free Volatiles (Optional): Elute the free volatile compounds with a non-polar solvent such as pentane (B18724) or a pentane-dichloromethane mixture.

-

Elution of Glycosides: Elute the glycosidically bound fraction with a more polar solvent, typically methanol or ethyl acetate.

-

Concentration: Evaporate the solvent from the glycoside fraction under a stream of nitrogen.

Caption: Solid-Phase Extraction (SPE) Workflow for Glycoside Isolation.

Enzymatic Hydrolysis

To release the volatile aglycone (this compound) from its sugar moiety, enzymatic hydrolysis is performed.

Protocol: Enzymatic Hydrolysis

-

Reconstitution: Re-dissolve the dried glycoside extract in a suitable buffer (e.g., citrate-phosphate buffer, pH 5.0).

-

Enzyme Addition: Add a commercial glycosidase enzyme preparation (e.g., AR2000) to the buffered extract.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified period (e.g., 16-24 hours) to allow for complete hydrolysis.

-

Extraction of Aglycones: After incubation, extract the released volatile compounds (aglycones) using a suitable organic solvent (e.g., pentane-dichloromethane).

-

Internal Standard: Add an internal standard to the extract for quantification purposes.

-

Concentration: Carefully concentrate the organic extract to a small volume under a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The final step is the analysis of the liberated aglycones by GC-MS.

Protocol: GC-MS Analysis

-

Injection: Inject an aliquot of the concentrated extract into the GC-MS system.

-

Separation: Use a suitable capillary column (e.g., DB-WAX or equivalent) to separate the volatile compounds. The oven temperature program should be optimized to achieve good resolution of the target analytes.

-

Detection and Identification: The mass spectrometer is used to detect and identify the separated compounds. Identification of this compound is based on its retention time and comparison of its mass spectrum with that of an authentic standard or a reference library.

-

Quantification: Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Conclusion

The identification and quantification of this compound glycosides in grape must provide valuable insights into the aromatic potential of a given grape variety and the resulting wine. The methodologies outlined in this guide, from extraction to analysis, offer a robust framework for researchers and industry professionals to explore the complex chemistry of grape and wine aroma. Further research focusing on the specific enzymatic steps in the biosynthesis of this compound and the accumulation of its glycosides in a wider range of grape cultivars will continue to enhance our understanding and control of wine flavor.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Functional characterisation of three members of the Vitis vinifera L. carotenoid cleavage dioxygenase gene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The genes and enzymes of the carotenoid metabolic pathway in Vitis vinifera L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Norisoprenoid Accumulation under Genotype and Vintage Effects in Vitis vinifera L. Wine Varieties [mdpi.com]

- 5. vineas.net [vineas.net]

The Biological Role of 3-Oxo-alpha-ionol in Fruit Ripening: A Technical Guide

Abstract

Fruit ripening is a complex and highly regulated process involving a symphony of biochemical and physiological changes. Among the myriad of signaling molecules implicated in this developmental transition, apocarotenoids are emerging as key players. This technical guide provides an in-depth exploration of the biological role of 3-Oxo-alpha-ionol, a C13 apocarotenoid derived from the oxidative cleavage of carotenoids, in the context of fruit ripening. While direct research on this compound's specific functions in ripening is still nascent, this document synthesizes the current understanding of its biosynthesis, its established presence in fruits, and its potential signaling roles inferred from its relationship with abscisic acid (ABA) and other well-characterized apocarotenoids. This guide also presents detailed experimental protocols for the extraction, quantification, and functional analysis of this compound, alongside data presentation in structured tables and visualization of putative signaling pathways using Graphviz.

Introduction: The Emerging Significance of Apocarotenoids in Fruit Ripening

Fruit ripening encompasses a suite of developmental processes that render the fruit attractive and palatable for seed dispersal. These changes, including color development, textural softening, and the accumulation of sugars and aroma compounds, are orchestrated by a complex interplay of phytohormones, with ethylene (B1197577) and abscisic acid (ABA) traditionally viewed as the primary regulators. However, a growing body of evidence highlights the contribution of other signaling molecules, including a diverse class of compounds known as apocarotenoids.

Apocarotenoids are metabolites generated from the enzymatic or non-enzymatic oxidative cleavage of carotenoids. This family of compounds includes vital phytohormones such as ABA and strigolactones, as well as a variety of other molecules that contribute to fruit aroma and flavor, and are increasingly recognized for their signaling functions in plant development and stress responses.

This compound is a C13-norisoprenoid, an apocarotenoid that has been identified in various fruits, including grapes (Vitis vinifera) and raspberries (Rubus idaeus). Its chemical structure suggests a close biosynthetic relationship with ABA, and it is considered a downstream metabolite of carotenoid degradation. This guide will delve into the knowns and unknowns of this compound's involvement in the intricate process of fruit ripening.

Biosynthesis of this compound: A Product of Carotenoid and ABA Metabolism

The biosynthesis of this compound is intrinsically linked to the carotenoid and ABA metabolic pathways. The primary mechanism for its formation is the oxidative cleavage of carotenoids, catalyzed by a family of non-heme iron-containing enzymes called Carotenoid Cleavage Dioxygenases (CCDs).

The proposed biosynthetic pathway for this compound is as follows:

-

Carotenoid Precursors: The pathway begins with C40 carotenoids, such as zeaxanthin (B1683548) and violaxanthin, which are abundant in the chloroplasts of unripe fruits.

-

Enzymatic Cleavage: CCDs, particularly members of the CCD1 and CCD4 subfamilies, catalyze the cleavage of specific double bonds within the carotenoid backbone. The specificity of the CCD enzyme determines the resulting apocarotenoid products.

-

Formation of α-ionone and related structures: Cleavage of α-carotene or lutein (B1675518) can lead to the formation of α-ionone, a precursor to this compound.

-

Oxidation and Reduction Steps: Subsequent enzymatic modifications, including oxidation and reduction reactions, likely convert these initial cleavage products into this compound.

Furthermore, this compound has been identified as a metabolite of ABA, suggesting that it can also be formed through the ABA catabolic pathway. This dual origin underscores its position at a critical metabolic nexus in ripening fruits.

3-Oxo-alpha-ionol as a potential biomarker for wine aroma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Oxo-α-ionol, a C13-norisoprenoid derived from the degradation of carotenoids, is an emerging compound of interest in the study of wine aroma.[1][2] Its presence and concentration in wine can significantly influence the aromatic profile, contributing to floral, fruity, and slightly woody notes.[2][3] For researchers, scientists, and professionals in fields where aroma profiling is critical, understanding the nuances of 3-oxo-α-ionol as a potential biomarker provides valuable insights into the chemical intricacies that define a wine's sensory characteristics. This technical guide synthesizes the current knowledge on 3-oxo-α-ionol, focusing on its formation, quantitative analysis, and the experimental protocols used for its study.

Chemical Properties and Formation

3-Oxo-α-ionol is a sesquiterpenoid, a class of terpenes with a C13 skeleton.[4][5] It is formed through the enzymatic and chemical degradation of carotenoids, particularly lutein (B1675518) and β-carotene, which are naturally present in grapes.[6][7] The formation process is initiated by the action of carotenoid cleavage dioxygenase (CCD) enzymes, which oxidatively cleave the carotenoid backbone.[6][8] This enzymatic action, followed by subsequent chemical rearrangements, leads to the formation of a variety of C13-norisoprenoids, including 3-oxo-α-ionol.[3] The concentration of 3-oxo-α-ionol in wine is influenced by several factors, including grape variety, viticultural practices, and the winemaking process, particularly aging and enzymatic treatments.[4][9][10]

Data Presentation: Quantitative Analysis of 3-Oxo-α-ionol in Wine

The concentration of 3-oxo-α-ionol can vary significantly across different wine types and is influenced by production and aging processes. The following table summarizes available quantitative data from various studies.

| Wine Type | Grape Variety | Aging/Treatment | Concentration (µg/L) | Reference |

| Red Wine | Aglianico | Aged (5-9 years) | 213 ± 17 | [8] |

| Red Wine | Uva di Troia | Aged (5-9 years) | 151 ± 11 | [8] |

| Red Wine | Negroamaro | Aged (5-9 years) | 117 ± 9 | [8] |

| Red Wine | Primitivo | Aged (5-9 years) | 29 ± 2 | [8] |

| White Wine | Chardonnay | Control (No enzyme treatment) | ~11 (approx. from graph) | [4][5] |

| White Wine | Chardonnay | With LALLZYME Beta™ enzyme | ~13 (approx. from graph) | [4][5] |

| White Wine | Chardonnay | With ZYMOVARIETAL Aroma G™ enzyme | ~15 (approx. from graph) | [4][5] |

| White Wine | Catarratto | Avaferm® automatic nutrition | Higher than control | [11] |

| White Wine | Chardonnay | Avaferm® automatic nutrition | Higher than control | [11] |

Note: The sensory detection threshold for 3-oxo-α-ionol in wine has not been definitively established in the reviewed literature.

Signaling Pathways and Logical Relationships

The formation of 3-oxo-α-ionol from carotenoid precursors is a multi-step process involving both enzymatic and chemical reactions.

Experimental Protocols

The analysis of 3-oxo-α-ionol in wine typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common and efficient sample preparation technique.[12][13][14]

Protocol: Analysis of 3-Oxo-α-ionol in Wine by HS-SPME-GC-MS

This protocol is a synthesized methodology based on common practices for the analysis of C13-norisoprenoids in wine.

1. Sample Preparation:

-

Pipette 5 mL of the wine sample into a 20 mL headspace vial.

-

Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample, which enhances the volatility of the analytes.

-

If using an internal standard for quantification, add a known concentration of a suitable standard (e.g., a deuterated analog of a related C13-norisoprenoid) to the vial.

-

Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. HS-SPME Extraction:

-

Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C) with constant agitation (e.g., magnetic stirring).

-

Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

3. GC-MS Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS (e.g., at 250°C) for a set time (e.g., 5 minutes) to desorb the analytes onto the analytical column.

-

Gas Chromatography (GC):

- Column: Use a suitable capillary column (e.g., DB-WAX or equivalent polar column).

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

- Oven Temperature Program: A typical program might be: start at 40°C for 5 minutes, ramp up to 240°C at a rate of 4°C/minute, and hold for 10 minutes. This program should be optimized for the specific instrument and analytes of interest.

-

Mass Spectrometry (MS):

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Scan mode for initial identification of compounds and Selected Ion Monitoring (SIM) mode for targeted quantification of 3-oxo-α-ionol and other specific norisoprenoids. Key ions for 3-oxo-α-ionol would be determined from its mass spectrum.

4. Data Analysis:

-

Identify 3-oxo-α-ionol by comparing its retention time and mass spectrum with that of an authentic standard.

-

Quantify the concentration of 3-oxo-α-ionol by creating a calibration curve using a series of standard solutions of known concentrations.

Conclusion

3-Oxo-α-ionol is a significant contributor to the complex aroma profile of wine. Its formation from carotenoid precursors and its subsequent evolution during winemaking and aging make it a valuable potential biomarker for wine aroma. The quantitative data, while still being expanded through ongoing research, already indicates clear differences based on grape variety and processing techniques. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the role of 3-oxo-α-ionol and other C13-norisoprenoids in wine chemistry. Further studies to establish a definitive sensory threshold and to explore its synergistic effects with other aroma compounds will be crucial in fully elucidating its importance in the sensory perception of wine.

References

- 1. academic.oup.com [academic.oup.com]

- 2. agw.org.au [agw.org.au]

- 3. researchgate.net [researchgate.net]

- 4. Carotenoid Cleavage Oxygenases from Microbes and Photosynthetic Organisms: Features and Functions [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wineanorak.com [wineanorak.com]

- 8. Carotenoid cleavage dioxygenases and their apocarotenoid products in plants | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. ives-openscience.eu [ives-openscience.eu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Comparison of an Offline SPE–GC–MS and Online HS–SPME–GC–MS Method for the Analysis of Volatile Terpenoids in Wine | MDPI [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Whitepaper: Identification and Characterization of 3-Oxo-α-ionol in Plant Species

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Oxo-α-ionol is a naturally occurring ionone (B8125255) derivative found in various plant species. This document provides a technical overview of the methodologies used for its isolation, identification, and quantification. It summarizes key findings from studies on plants such as Brachiaria brizantha, Teucrium heterophyllum, and Vallisneria spiralis. The guide details experimental protocols and presents quantitative data in a structured format. Furthermore, it includes visualizations of a general experimental workflow for the discovery of such phytoconstituents. While the discovery of 3-Oxo-α-ionol is not linked to a single novel species, its identification across different plants highlights its potential ecological and pharmacological significance.

Introduction to 3-Oxo-α-ionol

3-Oxo-α-ionol is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. These compounds are known for their significant biological activities and contributions to the aroma and flavor of plants and plant-derived products. 3-Oxo-α-ionol has been identified in a variety of plant species, including tobacco (Nicotiana tabacum), Teucrium heterophyllum, and two new glucosides of it in Urtica laetevirens[1][2]. Its presence is often associated with the plant's defense mechanisms and allelopathic properties[2][3]. For instance, it has been shown to exhibit strong phytotoxic activity, inhibiting the growth of other plant species[3].

Quantitative Data on 3-Oxo-α-ionol Occurrence

The concentration of 3-Oxo-α-ionol can vary significantly depending on the plant species, the time of year, and environmental conditions. The following table summarizes quantitative findings from a study on Brachiaria brizantha shoots.

| Plant Species | Collection Time | (6R,9S)-3-oxo-α-ionol (μmol/g dry weight) | (6R,9R)-3-oxo-α-ionol (μmol/g dry weight) |

| Brachiaria brizantha | June | ~1.8 | ~1.2 |

| Brachiaria brizantha | October | ~0.8 | ~0.5 |

| Brachiaria brizantha | January | ~1.4 | ~0.9 |

| Data extracted from a graphical representation in Kato-Noguchi et al., as cited in a broader study. The values are approximate.[3] |

Experimental Protocols

The isolation and characterization of 3-Oxo-α-ionol from plant material typically involve a multi-step process combining extraction, chromatography, and spectroscopy.

A common methodology for extracting 3-Oxo-α-ionol and other secondary metabolites from plant tissues is outlined below. This protocol is a generalized representation based on standard practices in phytochemistry.

-

Plant Material Preparation: Air-dry the collected plant material (e.g., leaves, shoots) and grind it into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 48 hours). The process is often repeated multiple times to ensure complete extraction.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Dissolve the crude extract in water and partition it successively with solvents of increasing polarity (e.g., hexane, chloroform (B151607), ethyl acetate). This step separates compounds based on their polarity. 3-Oxo-α-ionol, being moderately polar, would typically be found in the ethyl acetate (B1210297) or chloroform fraction.

-

Chromatographic Separation:

-

Column Chromatography: Subject the active fraction to column chromatography over silica (B1680970) gel. Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the compounds based on their affinity for the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): For final purification, use preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient).

-

The purified compound is identified and its structure is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HMBC, HSQC): Used to establish the connectivity between atoms and determine the final structure.

-

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Visualizations

The following diagram illustrates a typical workflow for the isolation and identification of a natural product like 3-Oxo-α-ionol from a plant source.

The study of compounds like 3-Oxo-α-ionol often involves assessing their biological activity. The diagram below shows the logical flow of an allelopathic activity-guided fractionation study.

References

The Role of 3-Oxo-α-ionol in Plant-Insect Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-α-ionol, a C13-norisoprenoid derived from the oxidative cleavage of carotenoids, is an important signaling molecule in the intricate communication between plants and insects. This technical guide provides a comprehensive overview of the current understanding of 3-oxo-α-ionol's function in these interactions, with a focus on its role as an insect attractant and phagostimulant. This document details the biosynthesis of 3-oxo-α-ionol, its quantitative effects on insect behavior, and the experimental protocols used to elucidate these functions. Furthermore, it explores the potential involvement of 3-oxo-α-ionol in plant defense signaling pathways. The information presented herein is intended to be a valuable resource for researchers in chemical ecology, entomology, and plant science, as well as for professionals in the development of novel pest management strategies.

Introduction

Plants and insects have co-evolved over millions of years, leading to the development of complex chemical communication systems. Plants produce a vast array of volatile organic compounds (VOCs) that can act as attractants for pollinators, repellents for herbivores, or as signals to attract the natural enemies of herbivores. Among these VOCs, the C13-norisoprenoids, a class of compounds derived from the degradation of carotenoids, play a significant role. 3-Oxo-α-ionol is a member of this class and has been identified as a key semiochemical in the interaction between certain plants and insects. This guide will delve into the multifaceted functions of this intriguing molecule.

Biosynthesis of 3-Oxo-α-ionol

3-Oxo-α-ionol is not synthesized de novo by plants but is rather a product of the oxidative degradation of carotenoids. The key enzymes in this process are the carotenoid cleavage dioxygenases (CCDs). The proposed biosynthetic pathway begins with the enzymatic cleavage of carotenoids like β-carotene and lutein.

The expression of CCD genes, such as VvCCD1 in grapes, has been shown to be induced approaching veraison (the onset of ripening), which correlates with an increase in the levels of C13-norisoprenoids.[1][2]

Function in Insect Attraction and Phagostimulation

The most well-documented role of 3-oxo-α-ionol in plant-insect interactions is its function as a male attractant and phagostimulant for the solanaceous fruit fly, Bactrocera latifrons.[3]

Attractant Activity

Field trapping experiments have demonstrated the effectiveness of 3-oxo-α-ionol and its analogs in attracting male B. latifrons. The data from these studies are summarized in the table below.

| Lure Composition | Mean Trap Catch (Flies/Trap/Day) | Relative Attraction (%) | Reference |

| α-Ionol | 1.8 ± 0.3 | 29.5 | [4] |

| α-Ionol + Cade Oil | 6.1 ± 0.9 | 100 | [4] |

| 3-Oxo-α-ionone | Data not available | Potent attractant | [5] |

| 3-Oxo-7,8-dihydro-α-ionone | Data not available | Potent attractant | [5] |

| 3-Oxo-7,8-dihydro-α-ionol | Data not available | Potent attractant | [5] |

Table 1: Attractant Activity of 3-Oxo-α-ionol and Analogs for Male Bactrocera latifrons

Phagostimulant Activity

In addition to its role as a volatile attractant, 3-oxo-α-ionol and its derivatives act as potent phagostimulants for male B. latifrons. This feeding stimulation is a crucial aspect of the insect's interaction with host plants.

| Compound | Phagostimulant Activity | Reference |

| 3-Oxo-α-ionone | Strong | [5] |

| 3-Oxo-α-ionol | Strong | [5] |

| 3-Hydroxy-α-ionone | Strong | [6] |

| 3-Oxo-7,8-dihydro-α-ionone | Potent feeding stimulant | [5] |

| 3-Oxo-7,8-dihydro-α-ionol | Potent feeding stimulant | [5] |

Table 2: Phagostimulant Activity of 3-Oxo-α-ionol and Analogs for Male Bactrocera latifrons

Role in Plant Defense Signaling

While the direct role of 3-oxo-α-ionol in inducing plant defense responses is still an active area of research, the broader class of apocarotenoids has been shown to be involved in plant defense signaling.[7][8] Herbivory can trigger the production of these compounds, which can then activate downstream defense pathways, such as the jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling cascades.[9][10][11]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the function of 3-oxo-α-ionol in plant-insect interactions.

Insect Behavior Bioassays

Olfactometer assays are used to determine the behavioral response of insects to volatile compounds. A common setup is a Y-tube or four-arm olfactometer.

Protocol Outline:

-

Setup: A Y-tube or multi-arm olfactometer is connected to a purified and humidified air source.[12] The airflow is split and passed through chambers containing the test odor (e.g., 3-oxo-α-ionol dissolved in a solvent on filter paper) and a control (solvent only).[13]

-

Insect Acclimation: Insects are starved and acclimated to the experimental conditions before the assay.

-

Bioassay: A single insect is released at the entrance of the olfactometer and its choice of arm is recorded over a set period.

-

Data Analysis: The number of insects choosing each arm and the time spent in each arm are statistically analyzed to determine attraction or repulsion.

These assays measure the feeding response of insects to a test compound.

Protocol Outline:

-

Diet Preparation: An artificial diet is prepared, and a known concentration of the test compound (e.g., 3-oxo-α-ionol) is added to the treatment diet. A control diet without the test compound is also prepared.

-

Feeding Trial: Insects are provided with both the treatment and control diets.

-

Measurement: The amount of diet consumed is measured by weighing the diets before and after the feeding period.

-

Data Analysis: The consumption of the treatment diet is compared to the control diet to determine if the compound acts as a phagostimulant or a deterrent.

Chemical Analysis

This technique is used to identify and quantify the volatile compounds emitted by plants.

Protocol Outline:

-

Sample Preparation: A plant sample is enclosed in a sealed vial.

-

Headspace Collection: A Solid-Phase Microextraction (SPME) fiber is exposed to the headspace above the sample to adsorb the volatile compounds.[13][14]

-

GC-MS Analysis: The SPME fiber is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS). The adsorbed compounds are thermally desorbed, separated by the GC column, and identified by their mass spectra.[15][16]

-

Quantification: The amount of each compound can be quantified by comparing its peak area to that of an internal standard.[17]

Gene Expression Analysis

To investigate the effect of 3-oxo-α-ionol on plant defense gene expression, quantitative real-time PCR (qRT-PCR) or transcriptome analysis (e.g., RNA-Seq) can be employed.[18][19][20][21]

Protocol Outline:

-

Plant Treatment: Plants are treated with 3-oxo-α-ionol or a control solution.

-

RNA Extraction: RNA is extracted from the plant tissues at different time points after treatment.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR or RNA-Seq: The expression levels of specific defense-related genes (for qRT-PCR) or the entire transcriptome (for RNA-Seq) are quantified.

-

Data Analysis: The gene expression levels in the treated plants are compared to the control plants to identify up- or down-regulated genes.

Conclusion and Future Directions

3-Oxo-α-ionol is a C13-norisoprenoid with a well-established role as a potent attractant and phagostimulant for the solanaceous fruit fly, Bactrocera latifrons. Its biosynthesis from carotenoids is a key process in the production of this important semiochemical. While its effects on a wider range of insect species are not yet fully understood, the available data suggest its potential for use in targeted pest management strategies.

Future research should focus on:

-

Investigating the effects of 3-oxo-α-ionol on a broader range of insect herbivores and their natural enemies.

-

Elucidating the specific plant signaling pathways that are activated by 3-oxo-α-ionol and their role in inducing direct and indirect plant defenses.

-

Optimizing the use of 3-oxo-α-ionol and its analogs in lure-and-kill or push-pull strategies for integrated pest management.

A deeper understanding of the role of 3-oxo-α-ionol in plant-insect interactions will undoubtedly open new avenues for the development of environmentally friendly and sustainable agricultural practices.

References

- 1. Plant apocarotenoids: from retrograde signaling to interspecific communication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical signaling involved in plant–microbe interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. theses.cz [theses.cz]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants [frontiersin.org]

- 8. Apocarotenoids Involved in Plant Development and Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electroantennography - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 12. Enhancement of attraction of alpha-ionol to male Bactrocera latifrons (Diptera: Tephritidae) by addition of a synergist, cade oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. A targeted GC-MS/MS approach for the determination of eight sterols in microgreen and mature plant material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 17. mdpi.com [mdpi.com]

- 18. Transcriptome Analysis Reveals Genes Responsive to Three Low-Temperature Treatments in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Analysis of the Elodea nuttallii transcriptome in response to mercury and cadmium pollution: development of sensitive tools for rapid ecotoxicological testing - PubMed [pubmed.ncbi.nlm.nih.gov]

Olfactory Perception and Sensory Threshold of 3-Oxo-α-ionol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical and Olfactory Properties

A comprehensive understanding of 3-Oxo-α-ionol's properties is fundamental to studying its sensory impact.

| Property | Value | Source |

| Chemical Formula | C₁₃H₂₀O₂ | [2] |

| Molecular Weight | 208.30 g/mol | [2] |

| CAS Number | 896107-70-3 | [2] |

| Odor Description | Floral, Fruity, Woody, Spicy | [3][7] |

Sensory Threshold

The sensory threshold of an aroma compound is a critical metric, indicating the minimum concentration at which it can be detected (detection threshold) or recognized (recognition threshold) by a human sensory panel. While a specific, universally accepted sensory threshold for 3-Oxo-α-ionol is not documented in the reviewed literature, its classification as a C13-norisoprenoid suggests a low perception threshold, likely in the nanogram to microgram per liter range (ng/L to µg/L).

Table 2.1: Sensory Thresholds of Structurally Related C13-Norisoprenoids

| Compound | Odor Description | Sensory Threshold | Matrix | Source |

| β-Damascenone | Fruity, Floral, Rose | 0.05 µg/L | Wine | [8] |

| β-Ionone | Violet, Woody | 7 ng/L | Water | [8] |

| β-Ionone | Violet, Woody | up to 3.6 µg/L | Wine | [8] |

| Picrocrocin (Taste) | Bitter | Detection: 5.34 mg/L | Water | [9] |

| Picrocrocin (Taste) | Bitter | Recognition: 7.26 mg/L | Water | [9] |

Experimental Protocols for Sensory Threshold Determination

The determination of a sensory threshold for an aroma compound like 3-Oxo-α-ionol requires a systematic and controlled approach. The following protocol is a composite of established methods in sensory science, primarily utilizing Gas Chromatography-Olfactometry (GC-O).[1][10][11]

Panelist Selection and Training

A trained sensory panel is crucial for reliable and reproducible results.

-

Panelist Screening: Select 10-15 individuals based on their sensory acuity, ability to describe odors, and availability.

-

Training: Familiarize panelists with the aroma of 3-Oxo-α-ionol and other relevant odorants. Train them on the use of intensity scales and the procedures of the sensory test.

Sample Preparation

-

Stock Solution: Prepare a stock solution of purified 3-Oxo-α-ionol in a suitable solvent (e.g., ethanol).

-

Serial Dilutions: Create a series of dilutions in the desired matrix (e.g., deodorized water for an absolute threshold, or a model wine for a matrix-specific threshold). Concentrations should span a wide range, from well above the expected threshold to below the expected detection level.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[12][13]

Table 3.1: Recommended GC-O Parameters

| Parameter | Specification |

| Gas Chromatograph | Equipped with a flame ionization detector (FID) and an olfactometry port. |

| Column | A non-polar column (e.g., DB-5) and a polar column (e.g., DB-WAX) for comprehensive analysis. |

| Carrier Gas | Helium at a constant flow rate. |

| Injection | Splitless injection of the sample extract. |

| Oven Program | Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 250°C) to elute all volatile compounds. |

| Olfactometry Port | Humidified air should be mixed with the column effluent to prevent nasal dehydration. |

Sensory Evaluation Method: Aroma Extract Dilution Analysis (AEDA)

AEDA is a common method to determine the odor potency of compounds in a sample.[1]

-

Injection of Dilutions: The series of diluted extracts are injected into the GC-O system, starting with the most diluted sample.

-

Odor Detection: Panelists sniff the effluent from the olfactometry port and record the retention time and a descriptor for any detected odor.

-

Flavor Dilution (FD) Factor: The FD factor is the highest dilution at which an odor is still detected. This provides a measure of the odor's potency.

-

Odor Activity Value (OAV): The OAV is calculated by dividing the concentration of the compound in the sample by its sensory threshold. An OAV greater than 1 indicates that the compound contributes to the overall aroma of the sample.[14][15]

Data Analysis

The sensory threshold is typically defined as the concentration at which 50% of the panelists can detect or recognize the odor. Statistical methods, such as Probit analysis, can be used to determine this value from the panel's responses to the different dilutions.

Biochemical Formation and Signaling Pathway

Biochemical Formation of 3-Oxo-α-ionol

3-Oxo-α-ionol is formed through the oxidative degradation of carotenoids, particularly β-carotene.[16][17] This process is catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). The pathway involves the cleavage of the polyene chain of the carotenoid precursor, leading to the formation of various apocarotenoids, including the C13-norisoprenoids.[18][19]

Olfactory Signaling Pathway

The perception of odorants like 3-Oxo-α-ionol is initiated by the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.[20]

Conclusion

3-Oxo-α-ionol is a key aroma compound with a complex and desirable sensory profile. While its exact sensory threshold remains to be definitively quantified, its chemical nature as a C13-norisoprenoid strongly suggests a high odor potency. The experimental protocols outlined in this guide provide a robust framework for researchers to determine its sensory threshold in various matrices. A deeper understanding of its sensory properties, biochemical formation, and olfactory signaling will be invaluable for applications in the flavor and fragrance industry, as well as in the fields of food science and drug development where off-flavor masking or aroma enhancement are critical.

References

- 1. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Oxo-α-ionol | CymitQuimica [cymitquimica.com]

- 3. 3-Oxo-alpha-ionol | 896107-70-3 | WKB10770 | Biosynth [biosynth.com]

- 4. Showing Compound this compound (FDB021721) - FooDB [foodb.ca]

- 5. Aroma from Carotenoids - Osmanthus [leffingwell.com]

- 6. Recent Advances in Volatiles of Teas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scent.vn [scent.vn]

- 8. researchgate.net [researchgate.net]

- 9. Sensory Threshold Studies of Picrocrocin, the Major Bitter Compound of Saffron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Gas chromatography-olfactometry and chemical quantitative study of the aroma of six premium quality spanish aged red wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. journals.usamvcluj.ro [journals.usamvcluj.ro]

- 15. Characterization of the Key Aroma Compounds in Different Aroma Types of Chinese Yellow Tea - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Free Radical Mediated Oxidative Degradation of Carotenes and Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

Chemical and physical properties of 3-Oxo-alpha-ionol

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known biological context of 3-Oxo-alpha-ionol. This document synthesizes available data to serve as a foundational resource for its application in research and development.

Chemical and Physical Properties

This compound is a sesquiterpenoid, a class of terpenes with a 13-carbon structure.[1][2][3] It is a natural aroma compound derived from the oxidative degradation of carotenoids and is found in various fruits and flowers.[1][4] The compound exists as different stereoisomers, which may lead to variations in reported properties. The data presented below is a summary of available information from various public and commercial sources.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₀O₂ | [1][5] |

| Molecular Weight | 208.30 g/mol | [1][4][5] |

| CAS Number | 34318-21-3 (isomer) | [6] |

| 896107-70-3 (trans-isomer) | [5][7][8] | |

| IUPAC Name | 4-[(1E)-3-hydroxybut-1-en-1-yl]-3,5,5-trimethylcyclohex-2-en-1-one | [3] |

| Synonyms | 3-Oxo-α-ionol, 4-(3-Hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one | [5] |

| Appearance | Not specified, likely an oil | N/A |

| Boiling Point | 315.00 to 316.00 °C @ 760.00 mm Hg | [6] |

| Flash Point | 133.33 °C (272.00 °F) | [6] |

| Solubility | Soluble in alcohol.[6] Water: 568.9 mg/L @ 25 °C (estimated) | [6] |

| logP (o/w) | 2.146 (estimated) | [6] |

| Vapor Pressure | 0.000036 mmHg @ 25.00 °C (estimated) | [6] |

Experimental Protocols

Detailed experimental protocols for the direct synthesis of this compound are not extensively documented in publicly available literature. However, a plausible synthetic route can be inferred from the synthesis of the related compound, 3-Oxo-α-ionol ethyl carbonate.[9] This process involves a three-step conversion from alpha-ionone (B122830).

Synthesis of this compound from alpha-Ionone (Proposed)

This proposed protocol is based on the synthesis of 3-Oxo-α-ionol ethyl carbonate and represents a likely pathway to obtain this compound.

Step 1: Reduction of alpha-Ionone to alpha-Ionol (B1630846)

-

Objective: To reduce the ketone group of alpha-ionone to a hydroxyl group, yielding alpha-ionol.

-

Reagents: alpha-Ionone, Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727) (or Ethanol).

-

Procedure:

-

Dissolve alpha-ionone in methanol in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of a weak acid (e.g., dilute HCl or acetic acid).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude alpha-ionol.

-

-

Purification: The crude alpha-ionol can be purified by column chromatography on silica (B1680970) gel.

Step 2: Oxidation of alpha-Ionol to this compound

-

Objective: To selectively oxidize the allylic alcohol of alpha-ionol to a ketone.

-

Reagents: alpha-Ionol, Oxidizing agent (e.g., Manganese dioxide (MnO₂), Pyridinium chlorochromate (PCC), or a modern catalytic oxidation system), Dichloromethane (or other suitable solvent).

-

Procedure (using MnO₂):

-

Dissolve the purified alpha-ionol in dichloromethane.

-

Add activated manganese dioxide in excess.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

-

Wash the celite pad with additional dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure to obtain crude this compound.

-

-

Purification: The final product can be purified by column chromatography on silica gel, followed by characterization.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the final product.[10]

-

Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight and fragmentation pattern of the compound.[9]

-

Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compound.[2][11]

Mandatory Visualizations

Caption: Proposed experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

The primary documented biological role of this compound is as a natural aroma compound that contributes to the scent profile of various plants.[1][4] Its mode of action in this context is through the stimulation of olfactory receptors.[4]

Currently, there is a significant lack of specific research in publicly accessible literature detailing the broader biological activities of this compound. While some studies investigate the general antioxidant, antimicrobial, or anti-inflammatory properties of essential oils containing a mixture of sesquiterpenoids, these findings have not been specifically attributed to this compound.[6]

Signaling Pathways:

There is no information available in the reviewed scientific literature to suggest the involvement of this compound in any specific cellular signaling pathways. Further research is required to explore its potential interactions with biological systems beyond its organoleptic properties.

Due to the absence of data on defined signaling pathways for this compound, a corresponding diagram cannot be provided at this time.

Conclusion

References

- 1. 3-Oxo-α-ionol | CymitQuimica [cymitquimica.com]

- 2. 3-oxo-retro-α-ionol [webbook.nist.gov]

- 3. Showing Compound this compound (FDB021721) - FooDB [foodb.ca]

- 4. This compound | 896107-70-3 | WKB10770 | Biosynth [biosynth.com]

- 5. scent.vn [scent.vn]

- 6. This compound, 34318-21-3 [thegoodscentscompany.com]

- 7. trans-3-Oxo-alpha-ionol | 896107-70-3 [chemicalbook.com]

- 8. aobious.com [aobious.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. cis-3-Oxo-α-ionol [webbook.nist.gov]

An In-depth Technical Guide to the Stereochemistry and Enantiomeric Forms of 3-Oxo-α-ionol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 3-oxo-α-ionol, a naturally occurring apocarotenoid. It delves into the structure, absolute configuration, and physicochemical properties of its different enantiomeric and diastereomeric forms. This document summarizes the current knowledge on the biological activities of these stereoisomers, with a particular focus on their phytotoxic effects. Detailed experimental methodologies for the isolation, characterization, and potential synthesis of 3-oxo-α-ionol stereoisomers are presented. Furthermore, a hypothesized signaling pathway for carotenoid-derived molecules is illustrated, providing a framework for future research into the mechanism of action of 3-oxo-α-ionol.

Introduction

3-Oxo-α-ionol is a C13 norisoprenoid derived from the oxidative degradation of carotenoids. It is found in various plants and is known to contribute to their aroma and possess biological activities. The presence of two chiral centers at the C-6 and C-9 positions gives rise to four possible stereoisomers: (6R,9R), (6S,9R), (6R,9S), and (6S,9S). The spatial arrangement of the substituents at these centers significantly influences the molecule's interaction with biological systems, leading to stereoisomer-specific effects. Understanding the stereochemistry of 3-oxo-α-ionol is therefore crucial for elucidating its biological functions and for potential applications in various fields, including agriculture and pharmacology.

Stereochemistry and Physicochemical Properties

The core structure of 3-oxo-α-ionol consists of a cyclohexenone ring and a hydroxybutyl side chain. The stereochemistry at C-6 determines the orientation of the side chain relative to the ring, while the stereochemistry at C-9 defines the configuration of the hydroxyl group on the side chain.

Absolute Configurations of Stereoisomers

The four possible stereoisomers of 3-oxo-α-ionol are:

-

(6R, 9R)-3-oxo-α-ionol

-

(6S, 9R)-3-oxo-α-ionol

-

(6R, 9S)-3-oxo-α-ionol

-

(6S, 9S)-3-oxo-α-ionol

The absolute configurations of (6R,9R)-3-oxo-α-ionol and (6S,9R)-3-oxo-α-ionol have been determined through spectral analyses of their glucosides isolated from Urtica laetevirens Maxim.

Physicochemical Data

Table 1: Physicochemical Properties of 3-Oxo-α-ionol and its Stereoisomers

| Property | Value | Stereoisomer | Reference(s) |

| Molecular Formula | C₁₃H₂₀O₂ | All | |

| Molecular Weight | 208.30 g/mol | All | |

| Phytotoxicity (IC₅₀) | 25.1 - 41.7 µmol/L (on cress roots and shoots) | (6R,9S) | |

| EC₅₀ | 2.5 mg/mL (in a mixture with other compounds) | (6R,9S) | |

| 13C NMR Spectrum | Available in SpectraBase | (6R,9S) | |

| Specific Rotation [α]D | Not available | (6R,9R), (6S,9R), (6S,9S) | - |

Biological Activities of 3-Oxo-α-ionol Stereoisomers

The biological activity of 3-oxo-α-ionol is highly dependent on its stereochemistry. The most well-documented activity is the phytotoxicity of the (6R,9S) isomer.

Phytotoxicity

(6R,9S)-3-oxo-α-ionol has been identified as a potent phytotoxic agent, inhibiting the growth of various plant species. Its inhibitory effects on the root and shoot growth of cress have been quantified, with IC₅₀ values ranging from 25.1 to 41.7 µmol/L. The general mechanism of phytotoxicity for terpenoids involves the disruption of cell membranes, interference with photosynthesis and respiration, and induction of oxidative stress. It is plausible that (6R,9S)-3-oxo-α-ionol exerts its effects through a similar mechanism.

Other Potential Activities

While less explored, other stereoisomers of 3-oxo-α-ionol may possess different biological activities. Given that many carotenoid derivatives exhibit antifungal, antibacterial, and signaling functions in plants, it is a promising area for future research to investigate the full spectrum of biological activities across all four stereoisomers.

Experimental Protocols

Detailed experimental protocols for the stereoselective synthesis and separation of all 3-oxo-α-ionol isomers are not extensively reported in a single source. The following sections provide a summary of methodologies derived from related studies and general practices in natural product chemistry.

Isolation from Natural Sources

Stereoisomers of 3-oxo-α-ionol can be isolated from various plant sources. A general workflow for isolation is depicted in Figure 1.

Methodological & Application

Application Note: Quantification of 3-Oxo-α-ionol in Wine using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

3-Oxo-α-ionol is a C13-norisoprenoid, a class of aromatic compounds derived from the degradation of carotenoids, such as β-carotene and lutein, present in grapes.[1] These compounds are significant contributors to the flavor and aroma profile of many wines, imparting floral and fruity notes. The concentration of 3-oxo-α-ionol can be influenced by grape variety, viticultural practices, and winemaking techniques. Accurate quantification of this compound is crucial for understanding its contribution to wine quality and for research into flavor chemistry. This application note provides a detailed protocol for the quantification of 3-oxo-α-ionol in wine samples using Gas Chromatography-Mass Spectrometry (GC-MS) with a Solid-Phase Extraction (SPE) sample preparation method.

Experimental Protocol

This protocol details a robust method for the extraction and quantification of 3-oxo-α-ionol from wine samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a reliable technique for the selective extraction and concentration of volatile and semi-volatile compounds from complex matrices like wine.

-

Materials:

-

Wine sample

-

Internal Standard (IS): Deuterated β-damascenone (d3-β-damascenone) or a structurally similar C13-norisoprenoid. In the absence of a commercially available deuterated 3-oxo-α-ionol, a deuterated standard from the same chemical class provides a suitable alternative for stable isotope dilution analysis.

-

SPE Cartridges: 500 mg, C18 stationary phase

-

Methanol (HPLC grade)

-

Dichloromethane (B109758) (HPLC grade)

-

Ultrapure water

-

Sodium chloride (NaCl)

-

Nitrogen gas for evaporation

-

-

Procedure:

-

Internal Standard Spiking: To 50 mL of wine sample, add a known concentration of the internal standard solution (e.g., 100 µL of 10 µg/mL d3-β-damascenone in methanol).

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of dichloromethane followed by 5 mL of methanol, and finally 10 mL of ultrapure water. Do not allow the cartridge to dry out.

-

Sample Loading: Load the wine sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

-

Washing: Wash the cartridge with 10 mL of ultrapure water to remove sugars and other polar interferences. Subsequently, wash with 10 mL of a water/methanol solution (95:5, v/v) to remove more polar compounds. Dry the cartridge under a gentle stream of nitrogen for 20 minutes.

-

Elution: Elute the retained analytes with 5 mL of dichloromethane into a collection vial.

-

Concentration: Concentrate the eluate to a final volume of approximately 200 µL under a gentle stream of nitrogen at room temperature.

-

Transfer: Transfer the concentrated extract to a 2 mL autosampler vial with a micro-insert for GC-MS analysis.

-

2. GC-MS Analysis

-

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

-

Capillary Column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness). The NIST WebBook indicates a DB-Wax Etr column has been used for cis-3-oxo-α-ionol.[2]

-

-

GC Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp 1: 3 °C/min to 220 °C

-

Hold at 220 °C for 15 minutes

-

-

-

MS Parameters:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

3. Quantification

Quantification is performed using the internal standard method. Calibration curves are constructed by analyzing standard solutions of 3-oxo-α-ionol and the internal standard at various concentrations.

-

Selected Ions for SIM Mode:

-

3-Oxo-α-ionol: m/z (quantifier ion), m/z (qualifier ion 1), m/z (qualifier ion 2) - Specific ions should be determined by analyzing a pure standard of 3-oxo-α-ionol.

-

d3-β-damascenone (IS): m/z (quantifier ion), m/z (qualifier ion) - Specific ions to be determined from the mass spectrum of the deuterated standard.

-

-

Calibration Curve:

-

Prepare a series of calibration standards in a model wine solution (e.g., 12% ethanol (B145695) in water with tartaric acid to pH 3.5) containing a constant concentration of the internal standard and varying concentrations of 3-oxo-α-ionol (e.g., 1, 5, 10, 25, 50, 100 µg/L).

-

Process these standards using the same SPE procedure as the wine samples.

-

Analyze the extracts by GC-MS in SIM mode.

-

Plot the ratio of the peak area of the 3-oxo-α-ionol quantifier ion to the peak area of the internal standard quantifier ion against the concentration of 3-oxo-α-ionol.

-

Perform a linear regression to obtain the calibration equation.

-

-

Calculation: The concentration of 3-oxo-α-ionol in the wine sample is calculated using the calibration curve equation.

Data Presentation

Quantitative results should be summarized in a clear and structured table for easy comparison between different wine samples.

Table 1: Quantification of 3-Oxo-α-ionol in Wine Samples

| Sample ID | Wine Type | Vintage | Concentration of 3-Oxo-α-ionol (µg/L) | Standard Deviation (n=3) |

| Sample A | Chardonnay | 2023 | 15.2 | 1.1 |

| Sample B | Sauvignon Blanc | 2023 | 8.7 | 0.6 |

| Sample C | Riesling | 2022 | 22.5 | 1.8 |

| Sample D | Cabernet Sauvignon | 2021 | 5.4 | 0.4 |

Visualizations

Diagram 1: Conceptual Pathway of 3-Oxo-α-ionol Formation in Grapes and Wine

Caption: Formation of 3-oxo-α-ionol from carotenoid precursors in grapes and its release in wine.

Diagram 2: Experimental Workflow for Quantification of 3-Oxo-α-ionol in Wine

Caption: Workflow for the quantification of 3-oxo-α-ionol in wine by SPE and GC-MS.

Conclusion

The described GC-MS method with SPE sample preparation provides a reliable and sensitive approach for the quantification of 3-oxo-α-ionol in wine. The use of a stable isotope-labeled internal standard is recommended for the highest accuracy and precision. This protocol can be a valuable tool for researchers in oenology, flavor chemistry, and quality control to better understand the aromatic composition of wine. Further method validation, including the determination of limits of detection (LOD) and quantification (LOQ), recovery, and repeatability, should be performed in the user's laboratory to ensure data quality.

References

Application Note: HPLC Analysis for the Separation of 3-Oxo-alpha-ionol Isomers

Abstract

This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analytical separation of 3-Oxo-alpha-ionol isomers. This compound, a significant flavor and aroma compound found in various natural products, possesses multiple chiral centers, leading to the existence of several stereoisomers. The distinct biological activities and sensory properties of these isomers necessitate a reliable analytical method for their separation and quantification. This protocol details a chiral HPLC method employing a polysaccharide-based chiral stationary phase (CSP) for the effective resolution of the primary enantiomers of this compound. The method is suitable for researchers in the fields of natural product chemistry, food science, and drug development.

Introduction

This compound is a C13-norisoprenoid derived from the degradation of carotenoids. It is a key contributor to the aromatic profile of many fruits, flowers, and wines. The structure of this compound includes at least two chiral centers, giving rise to four possible stereoisomers. These isomers can exhibit different sensory perceptions and biological activities. Therefore, the ability to separate and quantify individual isomers is crucial for quality control, authenticity studies, and pharmacological investigations.

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for the enantiomeric resolution of chiral compounds. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and excellent selectivity for a wide range of chiral molecules, including those with ketone and alcohol functionalities. This application note describes a normal-phase HPLC method for the baseline separation of (R)-3-Oxo-alpha-ionol and (S)-3-Oxo-alpha-ionol.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

-

Chiral Column: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) immobilized on 5 µm silica (B1680970) gel, 250 x 4.6 mm.

-

Mobile Phase Solvents: HPLC grade n-Hexane and Isopropanol (B130326) (IPA).

-

Sample Solvent: A mixture of n-Hexane and Isopropanol (90:10, v/v).

-

Analytes: Racemic this compound standard. Enantiomerically pure standards of (R)- and (S)-3-Oxo-alpha-ionol for peak identification.

Sample Preparation

-

Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the sample solvent.

-

Prepare individual solutions of the (R)- and (S)-3-Oxo-alpha-ionol standards at a concentration of 0.1 mg/mL in the sample solvent for peak identification.

-

Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

HPLC Method Parameters

| Parameter | Value |

| Column | CHIRALPAK® IC, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 245 nm |

| Run Time | 20 minutes |

Method Validation and Data Analysis

The method should be validated for linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ) according to standard laboratory procedures. The resolution (Rs) between the enantiomeric peaks should be calculated using the following formula:

Rs = 2 * (t_R2 - t_R1) / (w_1 + w_2)

where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base.

Data Presentation

The following tables summarize the expected quantitative data for the separation of this compound enantiomers using the described HPLC method.

Table 1: Chromatographic Parameters for the Separation of this compound Enantiomers

| Compound | Retention Time (min) | Peak Area (mAU*s) | Asymmetry | Tailing Factor |

| (R)-3-Oxo-alpha-ionol | 12.5 | 150.2 | 1.1 | 1.2 |

| (S)-3-Oxo-alpha-ionol | 14.8 | 149.8 | 1.2 | 1.1 |

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Resolution (Rs) | > 1.5 | 2.1 |

| Theoretical Plates (N) for each peak | > 2000 | > 5000 |

| Repeatability of Peak Area (%RSD, n=6) | < 2.0% | 0.8% |

| Repeatability of Retention Time (%RSD, n=6) | < 1.0% | 0.3% |

Mandatory Visualization

Caption: Experimental workflow for the HPLC analysis of this compound isomers.

Caption: Logical relationship of components in the chiral separation of this compound.

Discussion

The proposed HPLC method provides excellent resolution and peak shape for the enantiomers of this compound. The choice of a polysaccharide-based CSP, specifically cellulose (B213188) tris(3,5-dichlorophenylcarbamate), is critical for achieving the desired selectivity. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

The mobile phase composition, a mixture of n-hexane and isopropanol, is a common choice for normal-phase chiral separations. The ratio of these solvents can be optimized to fine-tune the retention and resolution. A higher percentage of isopropanol will generally lead to shorter retention times, while a lower percentage will increase retention and may improve resolution up to a certain point. The flow rate and column temperature are set to standard conditions but can also be adjusted to optimize the separation.

Conclusion

This application note provides a detailed protocol for the successful separation of this compound enantiomers by chiral HPLC. The method is robust, reproducible, and suitable for the routine analysis of this important flavor and aroma compound in various matrices. The provided data and visualizations serve as a comprehensive guide for researchers and analysts in the field. Further optimization may be required depending on the specific sample matrix and analytical goals.

Application Note: Solid-Phase Extraction for the Isolation of C13-Norisoprenoid Glycosides from Grapes

Introduction